An In-Depth Technical Guide to the Chemical Properties of N,N-dimethyl-4-oxopiperidine-1-carboxamide
An In-Depth Technical Guide to the Chemical Properties of N,N-dimethyl-4-oxopiperidine-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-4-oxopiperidine-1-carboxamide is a heterocyclic organic compound featuring a piperidine ring functionalized with both a ketone and a tertiary carboxamide. The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a valuable component in drug design. The incorporation of a carboxamide group, another common pharmacophoric element, and a reactive ketone handle makes N,N-dimethyl-4-oxopiperidine-1-carboxamide a versatile building block for the synthesis of diverse chemical libraries aimed at drug discovery.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization to support its application in research and development.
Chemical Structure and Physicochemical Properties
The structural features of N,N-dimethyl-4-oxopiperidine-1-carboxamide—a piperidine-4-one core with an N,N-dimethylcarboxamide group on the ring nitrogen—dictate its chemical behavior and potential applications.
Caption: Chemical structure of N,N-dimethyl-4-oxopiperidine-1-carboxamide.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 648895-43-6 | [4][5] |
| Molecular Formula | C₈H₁₄N₂O₂ | [4] |
| Molecular Weight | 170.21 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | General knowledge |
Spectroscopic Characterization
Structural confirmation and purity assessment of N,N-dimethyl-4-oxopiperidine-1-carboxamide rely on a combination of spectroscopic methods. The expected spectral data are as follows:
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons and the N-methyl groups. The two methyl groups on the carboxamide will appear as a singlet around δ 2.9-3.1 ppm. The piperidine protons adjacent to the amide nitrogen (positions 2 and 6) would likely appear as a triplet around δ 3.6-3.8 ppm, while the protons adjacent to the ketone (positions 3 and 5) would be shifted downfield to approximately δ 2.5-2.7 ppm, also as a triplet.
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¹³C NMR Spectroscopy : The carbon NMR spectrum will be characterized by two carbonyl signals. The ketone carbonyl (C4) is expected in the most downfield region, typically δ 205-210 ppm. The amide carbonyl carbon will appear further upfield, around δ 165-170 ppm. The piperidine ring carbons would be observed in the δ 40-55 ppm range, and the N-methyl carbons would be around δ 36-38 ppm.
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Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Two strong carbonyl (C=O) stretching bands are anticipated. The ketone C=O stretch will appear around 1715-1725 cm⁻¹, while the amide C=O stretch (Amide I band) will be observed at a lower wavenumber, typically 1640-1660 cm⁻¹, due to resonance delocalization.[6]
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Mass Spectrometry (MS) : Under electrospray ionization (ESI), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 171.11.[7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation in MS/MS experiments would likely involve characteristic losses from the piperidine ring, such as the loss of CO or ethylene, and cleavage adjacent to the nitrogen atoms.[7][8]
Synthesis and Reactivity
General Synthesis
N,N-dimethyl-4-oxopiperidine-1-carboxamide can be synthesized through the reaction of a suitable 4-piperidone precursor with N,N-dimethylcarbamoyl chloride. A common starting material is 4-piperidone hydrochloride monohydrate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the HCl generated and deprotonate the piperidine nitrogen for the nucleophilic attack on the carbamoyl chloride.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
-
Reaction Setup : To a round-bottom flask charged with 4-piperidone monohydrate hydrochloride (1.0 eq.) is added anhydrous dichloromethane (DCM, ~0.2 M). The suspension is cooled to 0 °C in an ice bath.
-
Base Addition : Triethylamine (2.2 eq.) is added dropwise to the stirred suspension. The mixture is stirred for 15-20 minutes at 0 °C.
-
Acylation : A solution of N,N-dimethylcarbamoyl chloride (1.1 eq.) in anhydrous DCM is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction : The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM (2x). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N,N-dimethyl-4-oxopiperidine-1-carboxamide.
Reactivity Profile
The reactivity of the molecule is governed by its two primary functional groups:
-
The Ketone : The carbonyl group at the C4 position is a key site for synthetic elaboration. It can undergo:
-
Nucleophilic Addition : Reaction with Grignard or organolithium reagents to form tertiary alcohols.
-
Reduction : Can be selectively reduced to the corresponding alcohol (4-hydroxypiperidine derivative) using reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce a substituent at the 4-position, a common strategy in drug discovery.[9]
-
Wittig Reaction : Conversion of the ketone to an alkene.
-
-
The Carboxamide : The N,N-dimethylcarboxamide is a relatively stable functional group. The nitrogen lone pair is delocalized into the carbonyl, making the nitrogen non-basic and the amide bond resistant to cleavage. It can be hydrolyzed back to the secondary amine under harsh acidic or basic conditions, but it is generally stable to many synthetic transformations.
Applications in Medicinal Chemistry and Drug Development
The piperidine-4-carboxamide scaffold is a valuable starting point for the development of novel therapeutics.[1] Its components contribute favorably to drug-like properties and allow for diverse derivatization.
-
Privileged Scaffold : The piperidine ring is a cornerstone of medicinal chemistry, known for improving the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of drug candidates.[10] It can modulate lipophilicity and aqueous solubility.
-
Vectorial Diversification : The ketone at C4 serves as a versatile chemical handle. A library of diverse compounds can be rapidly generated through reactions like reductive amination, allowing for the exploration of the chemical space around the core scaffold. This is a powerful strategy for structure-activity relationship (SAR) studies.
-
Bioactive Derivatives : Piperidine-4-carboxamide derivatives have been investigated for a range of biological targets, including CCR5 inhibitors for anti-HIV agents and inhibitors of various enzymes.[3][11] For instance, modifying the piperidine core is a key strategy in developing novel analgesics and inhibitors for cancer-related targets.[10]
Caption: Role as a scaffold for generating a chemical library.
Safety and Handling
While specific toxicological data for N,N-dimethyl-4-oxopiperidine-1-carboxamide is not extensively published, general precautions for handling piperidine derivatives and organic chemicals should be followed.
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids/bases.[12]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
N,N-dimethyl-4-oxopiperidine-1-carboxamide is a valuable and versatile building block for chemical synthesis and drug discovery. Its chemical architecture, combining the privileged piperidine scaffold with a stable carboxamide and a reactive ketone, provides an excellent platform for creating diverse molecular structures. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, is essential for researchers aiming to leverage this compound in the development of novel chemical entities with therapeutic potential.
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